molecular formula C17H23NO B6899448 N-(1,2,3,3a,4,5-hexahydroacenaphthylen-1-yl)oxan-4-amine

N-(1,2,3,3a,4,5-hexahydroacenaphthylen-1-yl)oxan-4-amine

Cat. No.: B6899448
M. Wt: 257.37 g/mol
InChI Key: WVOUDZHOURGBPI-UHFFFAOYSA-N
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Description

N-(1,2,3,3a,4,5-hexahydroacenaphthylen-1-yl)oxan-4-amine: is a complex organic compound characterized by its unique structure, which includes a hexahydroacenaphthylene core and an oxan-4-amine group

Properties

IUPAC Name

N-(1,2,3,3a,4,5-hexahydroacenaphthylen-1-yl)oxan-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO/c1-3-12-4-2-6-15-16(11-13(5-1)17(12)15)18-14-7-9-19-10-8-14/h2,4,6,13-14,16,18H,1,3,5,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVOUDZHOURGBPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(C3=CC=CC(=C23)C1)NC4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,2,3,3a,4,5-hexahydroacenaphthylen-1-yl)oxan-4-amine typically involves multiple steps. One common method starts with the preparation of the hexahydroacenaphthylene core, which can be achieved through hydrogenation of acenaphthylene. The oxan-4-amine group is then introduced via a nucleophilic substitution reaction, where an appropriate amine is reacted with an oxirane derivative under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production. The exact methods can vary depending on the desired application and the available resources.

Chemical Reactions Analysis

Types of Reactions: N-(1,2,3,3a,4,5-hexahydroacenaphthylen-1-yl)oxan-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into more saturated compounds or alter its functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halides or other nucleophiles/electrophiles are used under appropriate conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry: In chemistry, N-(1,2,3,3a,4,5-hexahydroacenaphthylen-1-yl)oxan-4-amine is used as a building block for synthesizing more complex molecules

Biology: This compound may be explored for its biological activity, including potential uses as a pharmaceutical intermediate or in the development of new drugs. Its interactions with biological molecules can provide insights into its mechanism of action and potential therapeutic applications.

Medicine: In medicine, derivatives of this compound could be investigated for their pharmacological properties. Research may focus on their efficacy, safety, and potential as therapeutic agents for various diseases.

Industry: Industrially, this compound can be used in the production of specialty chemicals, polymers, and other materials. Its unique properties make it valuable for developing new industrial products and processes.

Mechanism of Action

The mechanism of action of N-(1,2,3,3a,4,5-hexahydroacenaphthylen-1-yl)oxan-4-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

    Acenaphthene: A related compound with a similar core structure but lacking the oxan-4-amine group.

    Tetrahydroacenaphthylene: Another similar compound with a partially hydrogenated acenaphthylene core.

Uniqueness: N-(1,2,3,3a,4,5-hexahydroacenaphthylen-1-yl)oxan-4-amine is unique due to the presence of both the hexahydroacenaphthylene core and the oxan-4-amine group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not be suitable for .

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